molecular formula C16H13N5O2 B343245 6-amino-1',3-dimethyl-1,1',3',4-tetrahydro-2'-oxospiro(pyrano[2,3-c]pyrazole-4,3'-[2'H]-indole)-5-carbonitrile

6-amino-1',3-dimethyl-1,1',3',4-tetrahydro-2'-oxospiro(pyrano[2,3-c]pyrazole-4,3'-[2'H]-indole)-5-carbonitrile

Cat. No.: B343245
M. Wt: 307.31 g/mol
InChI Key: RXQWFVLFADSNFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6’-amino-1,3’-dimethyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile is a complex heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom. This compound is part of the indole derivatives family, known for their diverse biological activities and significant roles in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-amino-1,3’-dimethyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate indole derivatives with pyrazole intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring purity, and implementing cost-effective and environmentally friendly processes .

Chemical Reactions Analysis

Types of Reactions

6’-amino-1,3’-dimethyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups, leading to a wide range of potential compounds .

Scientific Research Applications

6’-amino-1,3’-dimethyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

Mechanism of Action

The mechanism of action of 6’-amino-1,3’-dimethyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, contributing to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6’-amino-1,3’-dimethyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile apart is its unique spiro structure combined with the indole and pyrazole rings. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C16H13N5O2

Molecular Weight

307.31 g/mol

IUPAC Name

6-amino-1//',3-dimethyl-2//'-oxospiro[2H-pyrano[2,3-c]pyrazole-4,3//'-indole]-5-carbonitrile

InChI

InChI=1S/C16H13N5O2/c1-8-12-14(20-19-8)23-13(18)10(7-17)16(12)9-5-3-4-6-11(9)21(2)15(16)22/h3-6H,18H2,1-2H3,(H,19,20)

InChI Key

RXQWFVLFADSNFE-UHFFFAOYSA-N

SMILES

CC1=C2C(=NN1)OC(=C(C23C4=CC=CC=C4N(C3=O)C)C#N)N

Canonical SMILES

CC1=C2C(=NN1)OC(=C(C23C4=CC=CC=C4N(C3=O)C)C#N)N

Origin of Product

United States

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